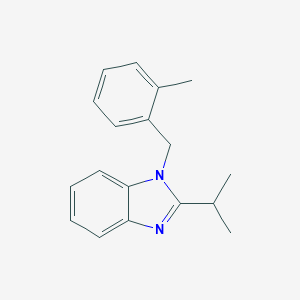
1-(2-Nitrophenyl)-3-pyridin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)-3-pyridin-3-ylurea (NPU) is a synthetic compound that belongs to the family of pyridine derivatives. It has gained attention in recent years due to its potential applications in scientific research. NPU has been found to possess a wide range of biological properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been extensively studied for its potential applications in scientific research. It has been found to possess antitumor, antiviral, and antibacterial properties. 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Additionally, 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea is not fully understood. However, studies have shown that 1-(2-Nitrophenyl)-3-pyridin-3-ylurea inhibits the activity of certain enzymes, including protein tyrosine phosphatase 1B (PTP1B) and glycogen synthase kinase-3β (GSK-3β). Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer and diabetes.
Biochemical and Physiological Effects:
1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been found to possess a wide range of biochemical and physiological effects. Studies have shown that 1-(2-Nitrophenyl)-3-pyridin-3-ylurea inhibits the proliferation of cancer cells and induces apoptosis. 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has also been found to possess antiviral and antibacterial properties. Additionally, 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Nitrophenyl)-3-pyridin-3-ylurea in lab experiments is its wide range of biological properties. 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been found to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for drug development. Additionally, 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using 1-(2-Nitrophenyl)-3-pyridin-3-ylurea in lab experiments is its potential toxicity. Further studies are needed to determine the safety of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea. One potential direction is the development of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Additionally, further studies are needed to determine the safety and potential side effects of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea. Another potential direction is the study of the mechanism of action of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea and its effects on various biochemical pathways. Finally, the development of new synthesis methods for 1-(2-Nitrophenyl)-3-pyridin-3-ylurea could lead to the production of more potent and effective compounds.
Conclusion:
In conclusion, 1-(2-Nitrophenyl)-3-pyridin-3-ylurea is a promising compound with a wide range of potential applications in scientific research. Its antitumor, antiviral, and antibacterial properties, as well as its ability to inhibit certain enzymes, make it a promising candidate for drug development. Further studies are needed to determine the safety and potential side effects of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea, as well as its mechanism of action and effects on various biochemical pathways. The development of new synthesis methods for 1-(2-Nitrophenyl)-3-pyridin-3-ylurea could also lead to the production of more potent and effective compounds.
Métodos De Síntesis
1-(2-Nitrophenyl)-3-pyridin-3-ylurea can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-nitroaniline with pyridine-3-carboxylic acid followed by the addition of carbonyldiimidazole. The resulting product is then purified by recrystallization. Other methods include the reaction of 2-nitroaniline with pyridine-3-carboxylic acid chloride and the reaction of 2-nitroaniline with pyridine-3-carboxylic acid hydrazide.
Propiedades
Nombre del producto |
1-(2-Nitrophenyl)-3-pyridin-3-ylurea |
|---|---|
Fórmula molecular |
C12H10N4O3 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C12H10N4O3/c17-12(14-9-4-3-7-13-8-9)15-10-5-1-2-6-11(10)16(18)19/h1-8H,(H2,14,15,17) |
Clave InChI |
YMNBKLCDZNXPMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)
![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)